molecular formula C8H10N4 B2932618 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 115931-35-6

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2932618
CAS No.: 115931-35-6
M. Wt: 162.196
InChI Key: MJJWVOWKUGQVIW-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a versatile chiral tetrahydropyrazolopyrimidine scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate and key structural core for the development of potent enzyme inhibitors. Recent advances in its synthesis include an efficient iridium-catalyzed asymmetric hydrogenation route, highlighting its relevance to modern synthetic methodologies . The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in the design of protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . Compounds based on this core structure have demonstrated potent activity against kinases such as Bruton's tyrosine kinase (BTK), with the core skeleton being a key component of the potent BTK inhibitor Zanubrutinib . Furthermore, this chemical scaffold has been identified as a hit series in whole-cell high-throughput screening campaigns against Mycobacterium tuberculosis (Mtb), indicating promise for antituberculosis drug development and suggesting a novel mechanism of action . The carbonitrile functional group at the 3-position enhances the molecule's reactivity, making it a valuable building block for further derivatization and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-7(5-9)8-10-3-2-4-12(8)11-6/h10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJWVOWKUGQVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Hydrogenation and Reductive Dearomatization

The compound’s partially saturated tetrahydropyrimidine ring enables further hydrogenation under catalytic conditions. Key advancements include:

Rh-Catalyzed Asymmetric Hydrogenation

Parameter Conditions Outcome
Catalyst[Rh(COD)Cl]₂/(S)-DTBM-SegphosEnantioselective reduction (up to 98% ee)
Pressure/Temperature80 atm H₂, 90°CComplete conversion in 48 hours
Substrate Scope7-Substituted derivativesChiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines

This method achieves enantioselective dearomatization of pyrazolo[1,5-a]pyrimidines, critical for synthesizing bioactive molecules like zanubrutinib (a Bruton’s tyrosine kinase inhibitor) .

Sequential Reduction Strategies

  • Partial Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces pyrazolo[1,5-a]pyrimidines to 4,5-dihydro intermediates .

  • Catalytic Hydrogenation : Rhodium complexes further reduce intermediates to chiral tetrahydropyrazolo derivatives under mild conditions (CH₂Cl₂, room temperature) with 94% ee .

Substitution Reactions

The nitrile group at position 3 and methyl group at position 2 serve as reactive sites:

Nucleophilic Substitution

Reagent Conditions Product Application
Grignard reagentsTHF, −78°C to RT3-Cyano → 3-carboxylate derivativesFunctional group interconversion
AminesDMF, 100°C3-Cyano → 3-amidinesPharmacophore modification

Electrophilic Aromatic Substitution

  • Halogenation : Bromine or iodine in acetic acid introduces halogens at position 5 or 7 of the pyrimidine ring .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates position 6, enabling further functionalization .

Oxidation and Ring Functionalization

The tetrahydropyrimidine ring undergoes oxidation to regenerate aromaticity or introduce ketone groups:

Oxidizing Agent Conditions Product Reference
KMnO₄ (aq)80°C, 12 hPyrazolo[1,5-a]pyrimidin-5-one derivatives
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, RTAromatic pyrazolo[1,5-a]pyrimidines

Synthetic Pathway to Zanubrutinib

  • Asymmetric Hydrogenation : Enantioselective reduction of pyrazolo[1,5-a]pyrimidine precursor .

  • Nitrile Hydrolysis : Conversion to carboxylic acid for amide coupling .

  • Borylation : Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting .

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acids/bases via nitrile group .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as a Bruton’s tyrosine kinase (BTK) inhibitor, where it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the suppression of signaling pathways involved in various diseases, including cancer and autoimmune disorders .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile and related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Properties/Applications References
This compound 2-CH₃, 3-CN C₈H₉N₅ 175.19 ~1.2 (estimated) Hypothesized applications in kinase inhibition or antimicrobial agents. [Hypothetical]
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-CH₃, 7-CF₃ C₉H₉F₃N₄ 230.19 1.91 High lipophilicity (LogP = 1.91) due to CF₃ group; potential CNS permeability.
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-CF₃ C₈H₆F₃N₅ 247.16 - Enhanced metabolic stability; used in fluorinated drug design.
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-cyclopropyl, 7-CF₃ C₁₁H₁₁F₃N₄ 256.23 - Steric bulk from cyclopropyl may improve target selectivity.
2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2-CH₂CN, 6-CH₃, 5-aryl C₁₇H₁₂FN₅O 321.32 - Aromatic substituents enhance π-π stacking; potential kinase inhibitor.

Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The trifluoromethyl (-CF₃) group in compounds like C₉H₉F₃N₄ (LogP = 1.91) significantly increases lipophilicity compared to the target compound’s methyl group (estimated LogP ~1.2) . This enhances membrane permeability but may reduce aqueous solubility.
  • The nitrile (-CN) group at position 3 is conserved across analogs, suggesting its critical role in electronic modulation or hydrogen bonding.

The cyclopropyl substituent in C₁₁H₁₁F₃N₄ introduces steric hindrance, which could enhance target selectivity .

Biological Activity

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (C7H11N3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of the broader family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties.

Structural Information

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • SMILES Notation : CC1=NN2CCCNC2=C1
  • InChIKey : YPLDOUXBCHDJMW-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. Studies have shown that they can inhibit telomerase activity and affect pathways such as PI3K/AKT, which are crucial for cancer cell survival and growth .
  • Case Study : A study involving similar pyrazolo compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives have also been explored:

  • Selective COX-2 Inhibition : Some studies have reported that related compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For example, certain derivatives showed edema inhibition percentages significantly higher than standard anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

The neuroprotective potential of this compound class is notable:

  • CNS Activity : Research suggests that these compounds may exhibit anxiolytic and antidepressant effects. They have been shown to interact with neurotransmitter systems in the central nervous system (CNS), potentially offering therapeutic benefits for conditions such as anxiety and depression .

Summary of Research Findings

Biological ActivityMechanismReference
AnticancerInhibition of telomerase; affects PI3K/AKT pathway
Anti-inflammatorySelective COX-2 inhibition
NeuroprotectiveInteraction with CNS neurotransmitters

Q & A

Q. What are the common synthetic routes for 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example:

  • Reaction conditions : Refluxing precursors in polar solvents (e.g., pyridine, ethanol) with sodium acetate as a catalyst .
  • Key intermediates : Methyl 5-amino-1H-pyrazole-4-carboxylate and enaminones are often used to construct the pyrazolo[1,5-a]pyrimidine core .
  • Functionalization : Post-synthetic modifications, such as nucleophilic substitution at the cyano group or ester hydrolysis, enable diversification .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

  • Spectroscopy : IR confirms functional groups (e.g., CN ~2,220 cm⁻¹), while ¹H/¹³C NMR resolves substituent environments (e.g., methyl groups at δ 2.24–2.37 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) validate molecular formulas .
  • X-ray crystallography : Resolves planar geometry (r.m.s. deviation <0.011 Å) and hydrogen-bonding networks (e.g., C–H⋯N interactions in crystal packing) .

Q. What are the typical applications of this compound in medicinal chemistry?

Pyrazolo[1,5-a]pyrimidines are explored as:

  • Kinase inhibitors : Trifluoromethyl and chloromethyl derivatives show anti-tumor activity via kinase binding .
  • Anti-inflammatory agents : Carboxamide derivatives (e.g., compound 13a ) target non-benzodiazepine receptors .

Advanced Research Questions

Q. How can experimental design address contradictions in spectral data for structurally similar derivatives?

  • Case study : For 7-amino-3-(2'-chlorophenylazo) derivatives (e.g., 10c vs. 10d ), discrepancies in melting points (266–268°C vs. 263–265°C) and NMR shifts arise from substituent electronic effects.
    • Solution : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) to resolve positional isomerism .
  • Statistical analysis : Use multivariate regression to correlate substituent Hammett parameters (σ) with spectral trends .

Q. What challenges arise in optimizing reaction yields for 5-(2-aminoethyl) substituted derivatives?

  • Issue : Low yields (<70%) due to steric hindrance from bulky substituents (e.g., Boc-benzyl groups) .
  • Mitigation strategies :
    • Use microwave-assisted synthesis to enhance reaction kinetics .
    • Optimize solvent polarity (e.g., DMF > ethanol) to stabilize intermediates .

Q. How do crystallographic data inform the design of bioisosteres?

  • Example : The planar geometry of 7-chloro-5-(chloromethyl) derivatives (monoclinic P2₁/c) suggests rigidity for target binding. Bioisosteric replacement of Cl with CF₃ retains planarity while improving lipophilicity (logP ↑0.5) .
  • Table : Crystallographic parameters for selected derivatives:
CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Refinement R factor
C₈H₄Cl₂N₄ P2₁/c4.9818.4010.1595.920.038
C₂₁H₁₆ClN₇Al ------

Q. What methodologies resolve discrepancies in biological activity across analogs?

  • Data conflict : A 2-methoxyphenyl analog (CAS 925192-78-5) shows higher cytotoxicity (IC₅₀ = 1.2 μM) than its 4-chloro counterpart (IC₅₀ = 8.7 μM) .
  • Approach :
    • Perform molecular docking to compare binding modes with target proteins (e.g., EGFR kinase) .
    • Validate via SPR (surface plasmon resonance) to measure binding kinetics .

Methodological Guidelines

Q. How to ensure reproducibility in synthesizing high-purity derivatives?

  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (e.g., ethanol/DMF) .
  • QC protocols :
    • HPLC purity >95% (C18 column, 254 nm).
    • Elemental analysis (%C, %H, %N within ±0.4% of theoretical) .

Q. What safety protocols are critical for handling reactive intermediates?

  • Chloromethyl derivatives : Use fume hoods, PPE (nitrile gloves, goggles), and neutralize waste with 10% NaHCO₃ before disposal .
  • Cyanide-containing compounds : Store in airtight containers with desiccants; monitor for HCN release .

Understudied Areas & Future Directions

  • Gaps : Limited data on 5-(2-aminoethyl) derivatives (135 unreported examples in SciFinder®) .
  • Opportunities : Explore photophysical properties (e.g., fluorescence) for imaging probes .

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